N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Description
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide is a structurally complex organic compound featuring:
- Chlorophenyl backbone: A 2-chloro-5-substituted phenyl group.
- 4-Methylpiperazine carbonyl: A piperazine derivative with a methyl group at the 4-position, linked via a carbonyl group.
- 4-Methylphenoxy acetamide: An acetamide moiety substituted with a 4-methylphenoxy group.
Preliminary studies highlight its ability to modulate neurotransmitter systems (e.g., dopaminergic or serotonergic pathways), though detailed mechanistic insights remain under investigation .
Properties
IUPAC Name |
N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-3-6-17(7-4-15)28-14-20(26)23-19-13-16(5-8-18(19)22)21(27)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNDCMSVMQBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-pressure reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are essential for further functionalization.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, sodium hydroxide for substitution, and hydrogen peroxide for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide exhibit significant anticancer properties. These compounds are often designed to inhibit specific protein kinases involved in tumor cell proliferation. For instance, studies have shown that modifications to the piperazine structure can enhance the efficacy against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Similar compounds have been reported to inhibit viral replication by targeting viral enzymes or host cell receptors. For example, derivatives of piperazine-based compounds have shown activity against HIV integrase, suggesting that this compound might also possess similar properties .
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as a treatment for neurological disorders. Research on related compounds has indicated modulation of serotonin and dopamine receptors, which could be beneficial in treating conditions such as depression or anxiety .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research explored the effects of a series of piperazine-containing compounds on human breast cancer cells. The results demonstrated that these compounds inhibited cell growth significantly more than standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Activity
In a study focusing on HIV replication, researchers synthesized derivatives of this compound. These derivatives were tested for their ability to inhibit HIV integrase activity, with promising results indicating a reduction in viral load in vitro. This suggests potential for further development as an antiviral therapeutic agent .
Case Study 3: Neuropharmacological Investigation
An investigation into the neuropharmacological effects of piperazine derivatives highlighted their potential as anxiolytics. In animal models, compounds similar to this compound exhibited reduced anxiety-like behaviors, possibly through modulation of GABAergic transmission .
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators of the Target Compound
Piperazine-Carbonyl Linkage : Unlike piperidine or simple acetamide derivatives, the 4-methylpiperazine-carbonyl group enhances hydrogen-bonding and electrostatic interactions with biological targets, improving binding specificity .
Phenoxy vs.
Chlorophenyl Core : The 2-chloro substitution on the phenyl ring increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .
Biological Activity
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide, commonly referred to as a benzamide derivative, exhibits significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine atom at the 2-position of the phenyl ring.
- Piperazine moiety linked via a carbonyl group.
- Methylphenoxy side chain contributing to its lipophilicity.
This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound primarily acts through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways, which is significant for cancer therapy.
- Modulation of Receptor Activity : The compound interacts with various receptors, influencing physiological responses such as cell proliferation and apoptosis.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 12 µM against MCF-7 cells .
Neuroprotective Effects
The compound exhibits neuroprotective properties, potentially useful in neurodegenerative diseases:
- Reduction of Oxidative Stress : It has been shown to decrease reactive oxygen species (ROS) levels in neuronal cells, suggesting a protective effect against oxidative damage .
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory activity:
- Cytokine Inhibition : Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize yield and purity of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between the chloro-phenyl and 4-methylpiperazine moieties) and solvent optimization. Use polar aprotic solvents like DMF or dichloromethane with bases (e.g., NaH or K₂CO₃) to facilitate intermediate steps. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to reduce impurities .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to verify aromatic protons, piperazine carbonyl signals, and acetamide linkages .
- IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase Inhibition Assays : Test against kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperazine moiety in target binding?
- Methodology : Synthesize analogs with modified piperazine substituents (e.g., ethyl or cyclopropyl groups) or replace the piperazine with morpholine. Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Analysis : Compare IC₅₀ values across analogs to identify steric/electronic effects. Molecular docking (AutoDock Vina) can predict interactions with hydrophobic pockets in target proteins .
Q. What protocols ensure compound stability under physiological conditions?
- Accelerated Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify hydrolytic byproducts (e.g., free piperazine or acetamide cleavage) .
- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of the phenoxy group .
Q. How can contradictory activity data across experimental models be resolved?
- Orthogonal Assays : Validate kinase inhibition results using enzymatic assays (e.g., radioactive ³²P-ATP incorporation) alongside cell-based assays to rule out off-target effects .
- Model Standardization : Replicate studies in isogenic cell lines or 3D tumor spheroids to reduce microenvironment variability .
Data Contradiction Analysis
Q. Why might discrepancies arise in reported solubility profiles of this compound?
- Potential Causes : Variations in solvent systems (e.g., DMSO vs. aqueous buffers) or aggregation tendencies in polar solvents.
- Resolution : Use dynamic light scattering (DLS) to detect nanoparticles and compare solubility in biorelevant media (FaSSIF/FeSSIF) .
Key Structural and Functional Insights
| Functional Group | Role in Bioactivity | References |
|---|---|---|
| 4-Methylpiperazine carbonyl | Enhances solubility and targets ATP-binding pockets | |
| Chlorophenyl moiety | Improves hydrophobic interactions with kinases | |
| 4-Methylphenoxy acetamide | Stabilizes π-π stacking with aromatic residues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
